N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine
Description
N-{[4-(Methylsulfanyl)phenyl]methyl}oxetan-3-amine is a small organic molecule featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with an amine group at the 3-position. This amine is further functionalized via a benzyl group bearing a methylsulfanyl (SCH₃) substituent at the para position of the phenyl ring. The compound’s structure combines the high ring strain of oxetane—known to enhance metabolic stability and influence molecular conformation—with the lipophilic and electron-rich methylsulfanyl group, which may modulate solubility, bioavailability, and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-14-11-4-2-9(3-5-11)6-12-10-7-13-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEXGBICXVMHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the phenyl group with a methylsulfanyl substituent. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening followed by ring closure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The phenyl group with the methylsulfanyl substituent can also participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| N-{[4-(SCH₃)Ph]CH₂}oxetan-3-amine | 211.33 | 1.82 | 1 | 3 |
| N-(4-OCH₃-benzyl)oxetan-3-amine | 195.24 | 1.45 | 1 | 4 |
| N-(4-CH₃-benzyl)oxetan-3-amine | 179.25 | 1.92 | 1 | 3 |
| N-Benzylazetidine-3-amine | 162.23 | 0.98 | 1 | 2 |
Key Observations :
- The oxetane ring contributes to polarity (3 H-bond acceptors) compared to azetidine (2 H-bond acceptors), which may influence solubility and protein binding .
Stability and Reactivity
- Oxetane vs. Azetidine/Pyrrolidine : Oxetane’s ring strain (~106 kJ/mol) makes it more prone to ring-opening reactions under acidic or nucleophilic conditions compared to less-strained azetidine or pyrrolidine. This property is exploited in prodrug design but requires stabilization strategies in drug candidates .
- Methylsulfanyl vs. Methoxy : The SCH₃ group is less electron-donating than OCH₃, altering electronic effects on the phenyl ring. This impacts π-π stacking interactions and oxidation susceptibility (e.g., SCH₃ is more oxidatively stable than thioether analogs).
Research Findings and Methodological Context
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen-Bonding Patterns: The amine group in oxetane derivatives often participates in N–H···O/N interactions, forming supramolecular motifs such as chains or rings. Graph set analysis (e.g., Etter’s rules) categorizes these as D (donor) or R₂²(8) motifs, critical for crystal packing .
- Validation Practices : Tools like PLATON (used in SHELX workflows) ensure structural accuracy by flagging outliers in bond lengths/angles, which is vital for validating strained systems like oxetanes .
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an oxetane ring, a phenyl group substituted with a methylsulfanyl moiety, and an amino group. These structural components are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The oxetane ring enhances the compound's binding affinity to target sites, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting signal transduction processes.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with similar structures demonstrated significant antibacterial effects against strains such as MRSA and E. coli .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory effects. Selectivity towards COX-2 over COX-1 was noted in related compounds, indicating a promising therapeutic profile for inflammatory conditions .
Therapeutic Applications
This compound is being investigated for various therapeutic applications:
- Antibacterial Agents : Potential use in treating resistant bacterial infections.
- Anti-inflammatory Drugs : Development as a selective COX-2 inhibitor for pain management and inflammatory diseases.
Case Studies and Research Findings
Several studies highlight the compound's biological activity:
- Antimicrobial Evaluation : In a comparative study, derivatives showed varying degrees of antibacterial activity, with some achieving over 90% inhibition against pathogenic bacteria .
- COX Inhibition Studies : A series of synthesized compounds demonstrated IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, showcasing the potential of these compounds in therapeutic applications .
- Molecular Modeling : Computational studies have provided insights into the binding interactions of this compound with target proteins, supporting experimental findings on its efficacy .
Data Tables
| Activity | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| COX-2 Inhibition | 0.10 - 0.31 | 31.29 - 132 |
| Antibacterial Activity | >90% inhibition | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
